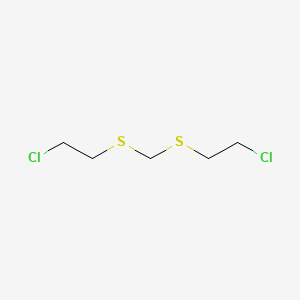
Bis(2-chloroethylthio)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethylthio)methane is a chemical compound with the molecular formula C₅H₁₀Cl₂S₂ and a molecular weight of 205.169 g/mol . It is known for its structural similarity to sulfur mustard, a well-known chemical warfare agent . This compound is characterized by the presence of two chloroethylthio groups attached to a central methane molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethylthio)methane can be synthesized through the reaction of 2-chloroethanethiol with formaldehyde under acidic conditions . The reaction typically involves the following steps:
Reaction of 2-chloroethanethiol with formaldehyde: This step is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethylthio)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-chloroethylthio)methane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to sulfur mustard.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-chloroethylthio)methane involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups, leading to the formation of stable adducts. This reactivity is similar to that of sulfur mustard, which alkylates DNA and proteins, causing cellular damage .
Comparison with Similar Compounds
- Bis(2-chloroethylthio)ethane
- Bis(2-chloroethylthio)propane
- Bis(2-chloroethylthio)butane
- Bis(2-chloroethylthio)pentane
Comparison: Bis(2-chloroethylthio)methane is unique due to its central methane structure, which provides a different spatial arrangement compared to its homologs. This structural difference can influence its reactivity and interactions with other molecules. For example, this compound may exhibit different steric effects and electronic properties compared to bis(2-chloroethylthio)ethane or bis(2-chloroethylthio)propane .
Properties
CAS No. |
63869-13-6 |
|---|---|
Molecular Formula |
C5H10Cl2S2 |
Molecular Weight |
205.2 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethylsulfanylmethylsulfanyl)ethane |
InChI |
InChI=1S/C5H10Cl2S2/c6-1-3-8-5-9-4-2-7/h1-5H2 |
InChI Key |
RKTJTTAEKCRXNL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SCSCCCl |
physical_description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















